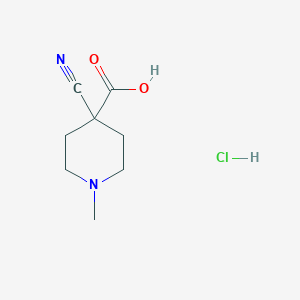

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-cyano-1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;/h2-5H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZSLIDHWVKJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Carboxamide Precursors

Reaction Mechanisms and Optimization

Dehydration Mechanism

The dehydration of 1-methylpiperidine-4-carboxamide proceeds through a two-step mechanism:

- Activation : POCl₃ reacts with the amide’s carbonyl oxygen, forming a phosphorylated intermediate.

- Elimination : A base abstracts a proton, leading to the departure of the leaving group (PO₃³⁻) and formation of the nitrile.

Optimization Parameters :

Nucleophilic Substitution

Bromination at the 4-position of 1-methylpiperidine-4-carboxylic acid ethyl ester followed by cyanation with KCN exhibits a yield of 68–72%. Key factors include:

- Solvent : Dimethylformamide (DMF) enhances nucleophilicity.

- Catalyst : Crown ethers (e.g., 18-crown-6) improve KCN solubility.

Industrial-Scale Production Methods

Industrial protocols emphasize scalability and cost-efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5–10 mol% | 2–3 mol% (recycled) |

| Yield | 70–76% | 82–85% (optimized) |

Continuous flow systems reduce reaction times by 40% compared to batch processes, while in-line purification (e.g., simulated moving bed chromatography) enhances product purity.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : ≥98% (UV detection at 210 nm).

- ¹H NMR : δ 3.2 ppm (N–CH₃), δ 2.8–3.1 ppm (piperidine ring), δ 1.9 ppm (C–CN).

- Mass Spec : m/z 168.20 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Dehydration | 62.8% | Low | Moderate |

| Oxidation-Reduction | 76% | High | High |

| Nucleophilic Substitution | 72% | Medium | High |

The oxidation-reduction route offers superior scalability but requires costly catalysts like Pd/C. In contrast, dehydration is cost-effective but less efficient.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in neurology-targeted drugs, particularly glutamate receptor modulators. Its geminal substituents enable hydrogen bonding with biological targets, enhancing binding affinity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids

Reduction: Can be reduced to form amines

Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Substitution: Sodium hydroxide (NaOH) in aqueous solution

Major Products

Oxidation: 4-Cyano-1-methylpiperidine-4-carboxylic acid

Reduction: 4-Amino-1-methylpiperidine

Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

Synthesis and Properties

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several methods, often involving the transformation of piperidine derivatives. A notable synthesis method involves the dehydration of isonipecotamide using thionyl chloride, yielding the hydrochloride salt with high purity and yield . The compound is characterized by its unique chemical structure, which allows it to function as an intermediate in various synthetic pathways.

Intermediate for Drug Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of various active pharmaceutical ingredients (APIs) due to its ability to undergo further chemical modifications. For instance, it serves as a precursor for synthesizing potent inhibitors targeting viral proteases, such as those involved in hepatitis C virus (HCV) treatment .

Anticancer Agents

Research has demonstrated that derivatives of 4-cyano-1-methylpiperidine-4-carboxylic acid exhibit promising anticancer activity. A study synthesized new propanamide derivatives incorporating this compound, which were evaluated for their anticancer potential. Some derivatives showed low IC50 values, indicating strong activity against cancer cell lines compared to established drugs like doxorubicin .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals. It can be used as an intermediate in the synthesis of agrochemical agents that target specific pests or diseases in crops. The ability to modify its structure allows for the development of novel agrochemicals with enhanced efficacy and reduced environmental impact .

Case Study 1: Synthesis of Antiviral Agents

A significant study focused on the development of irreversible HCV protease inhibitors using 4-cyano-1-methylpiperidine-4-carboxylic acid as a scaffold. The research highlighted the compound's ability to form covalent bonds with target enzymes, enhancing its inhibitory potency . The design of these inhibitors was guided by structural bioinformatics, leading to compounds with IC50 values in the nanomolar range.

Case Study 2: Anticancer Activity Evaluation

Another important research effort synthesized several derivatives based on 4-cyano-1-methylpiperidine-4-carboxylic acid and evaluated their anticancer properties. The results indicated that specific modifications to the piperidine structure could significantly enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 4-Cyano-1-methylpiperidine-4-carboxylic acid HCl | Not provided | 1-CH₃, 4-CN, 4-COOH | C₈H₁₁ClN₂O₂* | ~218.64 | Cyano group enhances polarity |

| 1-Methylpiperidine-4-carboxylic acid HCl | 71985-80-3 | 1-CH₃, 4-COOH | C₇H₁₃ClNO₂ | 193.64 | Lacks cyano group; simpler structure |

| Piperidine-4-carboxylic acid HCl | 5984-56-5 | 4-COOH | C₆H₁₁ClNO₂ | 179.61 | No substituents at 1- or 4-positions |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | 4-OCH(C₆H₅)₂ | C₁₈H₂₁NO•HCl | 303.83 | Bulky diphenylmethoxy group |

| Meperidine HCl (Opioid) | 50-13-5 | 1-CH₃, 4-Ph, 4-COOEt | C₁₅H₂₁NO₂•HCl | 283.8 | Ester and phenyl groups; analgesic |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | - | 1-Pyridin-4-yl, 4-COOH | C₁₁H₁₅ClN₂O₂ | 258.71 | Pyridine ring enhances basicity |

| 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid HCl | 1158595-41-5 | 1-CH₂C₃H₅, 4-COOH | C₁₀H₁₈ClNO₂ | 219.71 | Cyclopropylmethyl increases lipophilicity |

*Estimated based on structural analogs.

Key Observations :

- Molecular Weight : Bulky substituents (e.g., diphenylmethoxy) significantly increase molecular weight, affecting solubility and pharmacokinetics .

- Pharmacological Relevance: Meperidine HCl demonstrates how ester and phenyl groups confer opioid activity, whereas the cyano group may favor enzyme inhibition or receptor modulation .

Biological Activity

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride (CNMP-HCl) is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article will explore the biological activity of CNMP-HCl, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CNMP-HCl features a piperidine ring with a methyl group at the 1st position and both cyano and carboxylic acid groups at the 4th position. The addition of hydrochloric acid forms a hydrochloride salt, enhancing its solubility and bioavailability. The structural formula can be represented as:

This unique structure allows for various chemical reactions, such as esterification and amidation, which are critical for synthesizing biologically active derivatives.

Medicinal Applications

Research has indicated that CNMP-HCl may serve as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders. Its structural similarity to other piperidine derivatives suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological pathways.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Cyano-1-methylpiperidine-4-carboxylic acid HCl | Not available | Potential intermediate for neurological drugs |

| 1-Methylpiperidine-4-carboxylic acid hydrochloride | 2760043 | Similar applications but lacks cyano group |

| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | Distinct structure; less relevance in CNS disorders |

The biological activity of CNMP-HCl is hypothesized to involve modulation of neurotransmitter systems. Its cyano group may facilitate nucleophilic additions, potentially influencing receptor binding affinities. Preliminary studies suggest that it may interact with key targets such as:

- Cholinergic receptors : Implicated in cognitive function.

- Dopaminergic pathways : Relevant for mood regulation and neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of CNMP-HCl derivatives in various therapeutic areas:

- Anticancer Activity : A derivative of CNMP-HCl was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across different tumor types . This indicates a promising avenue for developing anticancer agents.

- Neuroprotective Effects : In vitro assays have shown that compounds derived from CNMP-HCl exhibit protective effects on neuronal cell lines exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies indicate that CNMP-HCl may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride?

The synthesis typically involves nucleophilic substitution and carboxylation steps. A common route starts with 1-methylpiperidine-4-carbonitrile, followed by carboxylation under acidic conditions (e.g., HCl) to introduce the carboxylic acid group. Solvents like methanol or tetrahydrofuran (THF) are often used, with catalysts such as sodium hydride to facilitate intermediate steps . Purification is achieved via crystallization or column chromatography to ensure ≥98% purity.

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the piperidine backbone, methyl, cyano, and carboxylate groups.

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClNO).

- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns.

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored at -20°C in airtight, light-protected containers. Stability studies indicate no significant degradation for ≥5 years under these conditions. Avoid exposure to moisture or strong oxidizers, as the cyano group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyano and carboxylate groups?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as charge distribution and frontier molecular orbitals. These predict nucleophilic attack sites (e.g., cyano group reactivity with amines) and carboxylate participation in hydrogen bonding. Exact-exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies .

Q. What strategies resolve contradictions in spectral data during impurity profiling?

Contradictions (e.g., unexpected LC-MS peaks) require:

- Multi-dimensional chromatography : LC-MS/MS with gradient elution separates co-eluting impurities.

- Synthesis of reference standards : Compare retention times and fragmentation patterns with suspected byproducts (e.g., methyl ester derivatives from incomplete hydrolysis) .

- Isotopic labeling : Trace reaction pathways to identify intermediates.

Q. How to design experiments for studying metabolic stability in biological systems?

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

- Stable isotope labeling : Track metabolic pathways in cell cultures .

Q. What mechanistic insights explain its potential as a kinase inhibitor scaffold?

The piperidine core provides conformational rigidity, while the cyano group acts as a hydrogen-bond acceptor. Molecular docking (e.g., AutoDock Vina) reveals interactions with ATP-binding pockets in kinases. Structure-activity relationship (SAR) studies modify the methyl or carboxylate groups to optimize binding affinity and selectivity .

Methodological Tables

Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Conditions | Target Metrics |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | Retention time: 8.2 min |

| HR-MS (ESI+) | m/z 231.0895 [M+H] | Δ mass error < 2 ppm |

| H NMR | DO, 400 MHz | δ 3.2 (piperidine CH) |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Methyl ester derivative | Incomplete hydrolysis | Prolonged HCl reflux |

| N-Oxide | Oxidation of piperidine | Use inert atmosphere (N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.